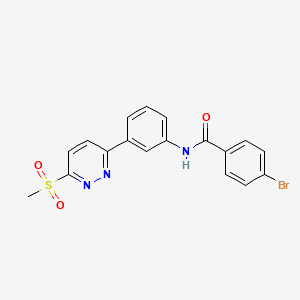
4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives, including those with methylsulfonyl and pyridazinyl substitutions, involves specific reactions tailored to introduce or modify functional groups to achieve the desired compound. For example, compounds with similarities to 4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide have been synthesized through reactions involving benzoylimino precursors and subsequent modifications. These processes often involve intermediate steps such as reduction, cyclocondensation, or substitution reactions to introduce the specific sulfonyl and bromo functional groups required for the final compound (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, particularly those with bromo and methylsulfonyl groups, is characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These techniques provide detailed insights into the arrangement of atoms, molecular geometry, and electronic structure. For instance, studies on similar compounds have detailed the crystal packing, hydrogen bonding, and other intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the compound (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives with bromo and methylsulfonyl groups participate in a variety of chemical reactions, including cyclocondensation, nucleophilic substitution, and electrophilic addition. These reactions are influenced by the electronic and steric properties of the substituents on the benzamide nucleus. The presence of the bromo group, for example, makes the compound susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The methylsulfonyl group, on the other hand, can affect the compound's acidity and its interactions with biological molecules (Sumangala et al., 2012).
Aplicaciones Científicas De Investigación
Cardiotonic Activity
Research into 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, which share structural motifs with the compound , has revealed their potential as cardiotonic agents. These compounds, including variants like 2,3-dichloro-N-(4-(4-methyl-6-oxo-l,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide, demonstrate significant cardiotonic effects. This suggests that modifications of the pyridazinone core structure, akin to the compound of interest, could yield valuable therapeutic agents for heart-related conditions (Wang et al., 2008).
Hedgehog Pathway Inhibition
Compounds structurally related to "4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide," such as vismodegib (GDC-0449), have been extensively studied for their role in inhibiting the Hedgehog signaling pathway. This pathway is crucial in the development of several cancers, and inhibitors like vismodegib have shown promise in clinical settings for treating conditions like metastatic basal cell carcinoma. The research underlines the importance of the methylsulfonyl benzamide moiety in targeting specific cellular pathways involved in cancer (Yue et al., 2011).
Heparanase Inhibition
A novel class of benzamide derivatives, including variations on the "4-bromo" theme, has been identified as effective heparanase inhibitors. These compounds have shown potential in inhibiting heparanase activity, which plays a significant role in tumor metastasis and angiogenesis. This suggests that modifications incorporating bromo and methylsulfonyl groups could be beneficial in developing anti-cancer therapies (Xu et al., 2006).
Antifungal Activity
Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been investigated for their antifungal properties. These studies demonstrate the potential of bromo-benzamide compounds in developing treatments for fungal infections. The structural elements present in these compounds, particularly the bromo and hydroxy groups, are significant for their biological activity against fungi (Ienascu et al., 2018).
Metal Complex Formation
Research into 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives has explored their ability to form complexes with transition metals like Ni(II) and Cu(II). These complexes have been characterized and studied for various applications, indicating the versatility of bromo-benzamide derivatives in forming biologically relevant complexes (Binzet et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-bromo-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-10-9-16(21-22-17)13-3-2-4-15(11-13)20-18(23)12-5-7-14(19)8-6-12/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHNTUYRBXNSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)
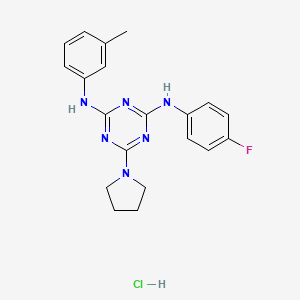
![N-Cyclohexyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)
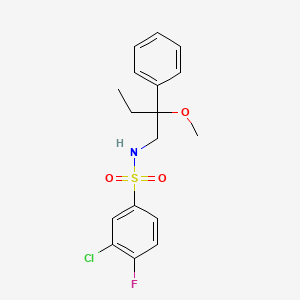
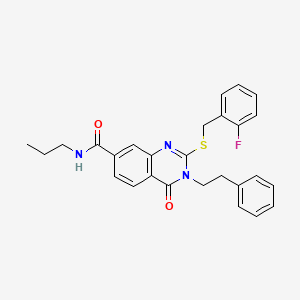

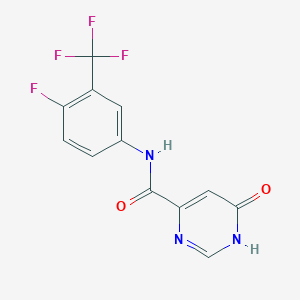
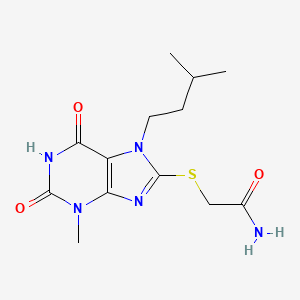
![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)
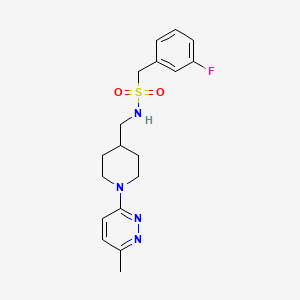
![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)